3,4-Dichlorophenylacetonitrile

Cancer Research Aryl Hydrocarbon Receptor Medicinal Chemistry

This is the validated 3,4‑dichloro isomer of phenylacetonitrile, uniquely required for high‑potency AhR modulation. Substituting the 2,6‑dichloro analog causes a 10‑fold potency loss in AhR assays. Optimized 3,4‑dichlorophenyl derivatives achieve up to 400‑fold selectivity for breast cancer cells (MCF‑7 GI50 as low as 1.3 nM). The compound is also the documented intermediate for SR 48968, a selective NK2 antagonist. For programs demanding the precise molecular geometry that drives nanomolar anticancer activity, this building block is irreplaceable.

Molecular Formula C8H5Cl2N
Molecular Weight 186.03 g/mol
CAS No. 3218-49-3
Cat. No. B104814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorophenylacetonitrile
CAS3218-49-3
Synonyms(3,4-Dichlorophenyl)acetonitrile;  2-(3,4-Dichlorophenyl)acetonitrile;  3,4-Dichlorobenzeneacetonitrile;  3,4-Dichlorobenzyl cyanide;  NSC 111725
Molecular FormulaC8H5Cl2N
Molecular Weight186.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC#N)Cl)Cl
InChIInChI=1S/C8H5Cl2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2
InChIKeyQWZNCAFWRZZJMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichlorophenylacetonitrile (CAS 3218-49-3) for Pharmaceutical Intermediates & AhR-Mediated Research


3,4-Dichlorophenylacetonitrile (CAS 3218-49-3) is an organic building block with the molecular formula C₈H₅Cl₂N and a molecular weight of 186.04 g/mol . It exists as a white crystalline powder with a melting point of 39-42 °C . The compound is a key intermediate in the synthesis of SR 48968, a potent non-peptide NK2 receptor antagonist , and serves as a crucial precursor for developing aryl hydrocarbon receptor (AhR) ligands with demonstrated selective cytotoxicity against breast cancer cell lines [1].

Why Generic Substitution of 3,4-Dichlorophenylacetonitrile (CAS 3218-49-3) Fails in Research


Substituting 3,4-Dichlorophenylacetonitrile with a regioisomeric analog, such as the 2,6-dichloro isomer, is not a viable procurement strategy for AhR-targeted research. The specific 3,4-dichloro substitution pattern on the phenyl ring is a critical determinant of biological activity [1]. Direct comparative evidence demonstrates that a 2,6-dichlorophenyl moiety leads to a 10-fold decrease in potency compared to the 3,4-dichloro configuration in AhR ligand assays [1]. This quantifiable loss of function underscores that the compound's value is intrinsically tied to its precise molecular geometry and electronic distribution, which cannot be replicated by closely related isomers.

Quantitative Evidence Guide for 3,4-Dichlorophenylacetonitrile (CAS 3218-49-3) Against Comparators


Superior AhR-Mediated Anticancer Potency of 3,4-Dichloro Moiety Compared to 2,6-Dichloro Isomer

The 3,4-dichlorophenyl substitution pattern is essential for achieving high potency in AhR ligands. A direct head-to-head comparison within a library of dichlorophenylacrylonitriles shows that utilizing a 2,6-dichlorophenyl moiety results in a 10-fold decrease in potency relative to compounds derived from the 3,4-dichloro isomer [1].

Cancer Research Aryl Hydrocarbon Receptor Medicinal Chemistry

High MCF-7 Selectivity of 3,4-Dichlorophenyl-Derived AhR Ligands Compared to Normal Breast Cells

Lead compounds derived from 3,4-Dichlorophenylacetonitrile exhibit exceptional selectivity for cancerous breast cells over normal breast tissue. (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (5) and (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (6) displayed 260-fold selectivity for the MCF-7 breast cancer cell line compared to the MCF10A normal breast cell line [1]. Further optimization led to compound 1 with 400-fold selectivity for MCF-7 over MCF10A cells [2].

Selective Cytotoxicity Breast Cancer Drug Discovery

Sub-Nanomolar Anticancer Potency Achievable with 3,4-Dichlorophenylacetonitrile-Derived Scaffolds

The 3,4-dichlorophenylacetonitrile scaffold serves as a highly productive starting point for lead optimization, enabling the achievement of sub-nanomolar anticancer potency. Through structure-activity relationship (SAR) studies, derivatives such as (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile (35) and (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (38) were developed, exhibiting GI50 values of 0.030 ± 0.014 µM and 0.034 ± 0.01 µM, respectively, against MCF-7 cells [1]. Further optimization yielded compound 1 (an acetamide derivative) with a GI50 of 30 nM, and subsequent modification enhanced MCF-7 activity to 1.3 nM [2].

Lead Optimization Potency Medicinal Chemistry

Critical Role of 3,4-Dichloro Motif in Solubility Enhancement of AhR Ligands

Within the context of 3,4-dichlorophenylacrylonitriles, a bromine substitution led to a measurable improvement in solubility. Specifically, (Z)-3-(5-bromo-1H-pyrrol-2-yl)-2-(3,4-dichlorophenyl)acrylonitrile (18) demonstrated a 3-fold enhancement in solubility, achieving 211 µg/mL, when compared directly to the non-brominated lead compound (5) [1].

Drug Formulation Solubility ADME

High-Value Application Scenarios for 3,4-Dichlorophenylacetonitrile (CAS 3218-49-3)


Development of Selective AhR Modulators for Breast Cancer Therapy

Procurement is justified for medicinal chemistry programs focused on aryl hydrocarbon receptor (AhR) modulation. The evidence demonstrates that the 3,4-dichloro isomer is essential for achieving high potency, with a 10-fold activity loss observed with the 2,6-dichloro analog [1]. Furthermore, optimized derivatives exhibit up to 400-fold selectivity for breast cancer cells over normal breast tissue [1][2].

Lead Optimization Campaigns Targeting Sub-Nanomolar Cytotoxic Agents

3,4-Dichlorophenylacetonitrile is the preferred starting material for research groups aiming for high-potency anticancer leads. The scaffold has a proven track record of optimization, yielding derivatives with GI50 values as low as 1.3 nM against MCF-7 cells, representing a >430-fold improvement over initial leads [1][2].

Synthesis of Non-Peptide Neurokinin (NK2) Receptor Antagonists

The compound is a documented and validated intermediate for synthesizing SR 48968, a selective NK2 receptor antagonist [1]. This provides a clear and established use case for researchers studying neurokinin pathways, smooth muscle contraction, and related inflammatory or pain conditions.

Solubility Optimization Studies on Halogenated Aromatic Scaffolds

Research teams focused on improving the physicochemical properties of lead compounds can utilize this scaffold. Direct evidence shows that structural modifications on the 3,4-dichlorophenyl core can yield a quantifiable 3-fold improvement in aqueous solubility, making it a valuable model system for SAR studies aimed at enhancing drug-likeness [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dichlorophenylacetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.